molecular formula C9H9N B3362249 3-Ethyl-2-ethynylpyridine CAS No. 96439-97-3

3-Ethyl-2-ethynylpyridine

Cat. No. B3362249
CAS RN: 96439-97-3
M. Wt: 131.17 g/mol
InChI Key: VWVSNBBBQILZEG-UHFFFAOYSA-N
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Description

3-Ethyl-2-ethynylpyridine, also known as 3-EEPy, is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis : Ethyl 2-methyl-2,3-butadienoate, a similar compound to 3-ethyl-2-ethynylpyridine, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the synthesis of tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Molecular Diodes : 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, related to this compound, exhibits charge-induced conformational switching and rectifying behavior, useful in molecular diodes (Derosa, Guda, & Seminario, 2003).

  • Formation of Charge-Transfer Complexes : Ethynylpyridines, closely related to this compound, are used in synthesizing charge-transfer complexes, as demonstrated in studies involving X-ray structures of dimers (Rodríguez et al., 1997).

Polymerization and Materials Science

  • Polymer Synthesis : The non-catalyst polymerization of 2-ethynylpyridine, a compound similar to this compound, has been studied, leading to the synthesis of polymers with unique properties (Lim et al., 2018).

  • Polyelectrolytes Derived from 2-Ethynylpyridine : Research shows that the reaction of 2-ethynylpyridine with alkyl halides forms poly(N-alkyl-2-ethynylpyridinium halide) type ionic polymer, a category that this compound could potentially belong to (Faukner et al., 2016).

Biological Applications

  • Antioxidant Properties : The synthesis and biological evaluation of dihydropyridine analogs, which could potentially include compounds like this compound, have been studied for their antioxidant properties (Saddala & Pradeepkiran, 2019).

Environmental Science

  • Soil Nitrification Inhibition : Studies have explored the use of 2-ethynylpyridine, a compound related to this compound, as a soil nitrification inhibitor, indicating potential agricultural applications (McCarty & Bremner, 1990).

Hydrogen Bonding and Spectroscopy

  • Hydrogen Bonding Study : The weak hydrogen bonds of ethynylpyridines, which include this compound, have been studied with trimethylphosphate, providing insights into molecular interactions and spectroscopic properties (Vojta et al., 2016).

Organometallic Chemistry

  • Ruthenium σ-Acetylides : Research involving ruthenium σ-acetylides with a dangling pyridine, which could include derivatives of this compound, has been conducted to understand their synthesis, reactivity, and hyperpolarizabilities (Wu et al., 1997).

Organic Synthesis

  • N-Oxides Synthesis : A study on the reaction of 2-methyl-5-ethynylpyridine N-oxide with various amines, which is related to the synthesis of compounds like this compound, has been conducted (Ikramov et al., 2021).

Luminescence and Chemosensors

  • E-Bodipy Fluorescent Chemosensor : A study on an ethynylpyridine-containing E-Bodipy and its potential application as a fluorescent chemosensor for Zn2+ ions demonstrates the potential utility of similar compounds, such as this compound, in sensory applications (Roy et al., 2016).

Organometallic Networks

  • Assembly of Organometallic Networks : The use of ethynylpyridines in synthesizing novel silver–ethynide complexes, leading to the formation of organometallic networks, provides an insight into potential applications of this compound in materials science and coordination chemistry (Zhang et al., 2010).

Vibrational and Hydrogen Bonding Properties

  • Vibrational Spectroscopy Study : Ethynylpyridines, including this compound, have been studied for their vibrational and hydrogen bonding properties using IR spectroscopy, providing valuable information on their molecular structure and interactions (Vojta et al., 2014).

Mechanism of Action

The mechanism of action of “3-Ethyl-2-ethynylpyridine” is not explicitly mentioned in the search results .

properties

IUPAC Name

3-ethyl-2-ethynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-6-5-7-10-9(8)4-2/h2,5-7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVSNBBBQILZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539551
Record name 3-Ethyl-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96439-97-3
Record name 3-Ethyl-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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